3-Methoxy-N-[4-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-2-naphthamide is a synthetic organic compound identified as a promising lead compound for the development of new microsomal prostaglandin E2 synthase-1 (mPGES-1) inhibitors. [] mPGES-1 is a crucial enzyme involved in the inflammatory response, making its inhibitors potential targets for anti-inflammatory and anticancer drugs. []
3-Methoxy-N-[4-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-2-naphthamide was discovered through a multi-step virtual screening protocol, which included molecular docking, fingerprint-based clustering with diversity-based selection, protein-ligand interaction fingerprints, and molecular dynamics simulations with molecular mechanics Poisson-Boltzmann surface area (MM-PBSA) calculations. [] The specific details of the synthesis process are not provided in the available literature.
While a detailed mechanism of action is not provided, 3-methoxy-N-[4-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-2-naphthamide acts as a non-acidic mPGES-1 inhibitor. [] It is suggested to bind to key residues within the mPGES-1 binding pocket, potentially hindering substrate binding or catalytic activity. [] Further research is needed to elucidate its exact mechanism.
The primary application of 3-methoxy-N-[4-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-2-naphthamide, as identified in the available literature, is as a lead compound for developing novel non-acidic mPGES-1 inhibitors. [] Its potential as an anti-inflammatory and anticancer agent stems from its ability to inhibit mPGES-1 activity with an IC50 value of 1.3 μM. [] Structural optimization of this compound has resulted in derivatives with even better inhibitory activity (IC50: 0.3–0.6 μM). []
CAS No.: 115-71-9
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2